molecular formula C14H20ClNO4 B15343525 Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride CAS No. 20800-09-3

Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride

Cat. No.: B15343525
CAS No.: 20800-09-3
M. Wt: 301.76 g/mol
InChI Key: UXNJMLBPESXMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is a derivative of acetophenone, a compound widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone derivatives typically involves the introduction of functional groups to the acetophenone core. For Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, the synthetic route may involve the following steps:

    Hydroxylation: Introduction of a hydroxyl group at the 2’ position of acetophenone.

    Etherification: Reaction of the hydroxylated acetophenone with 2-(morpholino)ethanol to form the morpholinoethoxy derivative.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques like recrystallization or chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group of acetophenone can be reduced to an alcohol.

    Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or carboxylic acid.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone derivatives, including Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, have diverse applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance its solubility and bioavailability, influencing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, used widely in organic synthesis.

    4’-Hydroxyacetophenone: A hydroxylated derivative with potential biological activities.

    2’-Hydroxy-4’-(2-(piperidino)ethoxy)acetophenone: A similar compound with a piperidinoethoxy group instead of morpholinoethoxy.

Uniqueness

Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride is unique due to the presence of the morpholinoethoxy group, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

20800-09-3

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride

InChI

InChI=1S/C14H19NO4.ClH/c1-11(16)13-3-2-12(10-14(13)17)19-9-6-15-4-7-18-8-5-15;/h2-3,10,17H,4-9H2,1H3;1H

InChI Key

UXNJMLBPESXMQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.